1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Overview
Description
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H16BrN3 and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions and Synthesis
This compound is utilized in selective amination processes catalyzed by palladium complexes, demonstrating its importance in organic synthesis, particularly in the construction of complex molecules. The selective amination of polyhalopyridines, for instance, has been efficiently catalyzed by a palladium-Xantphos complex, yielding aminopyridines with high selectivity and yield (Ji, Li, & Bunnelle, 2003).
Structural Characterization and Polymorphism
The compound's derivatives have been explored for their structural characteristics, revealing insights into polymorphism and molecular interactions. Structural characterization of polymorphs demonstrates the compound's versatility in forming different crystal structures, which is crucial for understanding its physical properties and reactivity (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Advanced Materials and Ligand Development
Its derivatives have been applied in the development of advanced materials and ligands. For instance, lithium and potassium amides of sterically demanding aminopyridines have been synthesized, showcasing the compound's potential in the development of new organometallic materials and catalysts (Scott, Schareina, Tok, & Kempe, 2004).
Mechanistic Studies in Organic Chemistry
Mechanistic studies have utilized this compound to understand complex reactions better, such as the intramolecular amination process. These studies help unravel the intricacies of reaction pathways and the role of catalysts in facilitating specific transformations (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).
Novel Syntheses and Chemical Transformations
Further research has focused on synthesizing halogenated and arylated derivatives from related pyridinium compounds, illustrating the compound's utility in generating novel molecular entities with potential applications in various chemical domains (Filace, Sucunza, Izquierdo, Burgos, & Alvarez-Builla, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPJCCKHBQLBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469159 | |
Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690264-82-5 | |
Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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